molecular formula C11H15BBrNO2 B1522046 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-92-8

3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1522046
CAS No.: 458532-92-8
M. Wt: 283.96 g/mol
InChI Key: ICPLYAGDLDLVLB-UHFFFAOYSA-N
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Description

“3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Scientific Research Applications

Synthesis and Reactivity

The compound 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a key intermediate in various chemical syntheses due to its unique structure and reactivity. It has been explored in the context of creating bifunctional building blocks for combinatorial chemistry, where its structural configuration enables selective reactions at the pyridine ring, facilitating the synthesis of complex molecules. The differences in bond angles and orbital distributions compared to its regioisomers significantly influence its chemical reactivity, highlighting its potential as a versatile reagent in organic synthesis (Sopková-de Oliveira Santos et al., 2003).

Photophysical Properties

Another research application involves the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, where derivatives of pyridine, including those similar to the subject compound, serve as ancillary ligands. These complexes exhibit a wide range of redox and emission properties, crucial for the development of photophysical devices like organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). The presence of bromo-substituted pyridine derivatives, including potential analogues of the compound , has proven essential for tuning electronic properties and achieving desired emission colors (Stagni et al., 2008).

Material Science

In the field of material science, this compound and its derivatives are investigated for their potential in creating advanced materials. For instance, the synthesis and structural analysis of related boric acid ester intermediates with benzene rings have been carried out, providing insights into their physicochemical properties and the potential for applications in material synthesis. Such compounds are key intermediates in developing materials with specific electronic and structural properties (Huang et al., 2021).

Nanotechnology

Furthermore, the compound's utility extends to nanotechnology, where it is used in the synthesis of nanoparticles with precise control over molecular weight and composition. These nanoparticles, derived from polyfluorenes incorporating the compound, exhibit bright fluorescence emission, which can be tuned for specific applications, including bioimaging and as components in optoelectronic devices (Fischer et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a crucial role in the nervous system .

Mode of Action

It’s known that the compound can participate in borylation reactions , which involve the addition of a boron atom to organic molecules. This property is often exploited in the synthesis of various pharmaceuticals.

Biochemical Pathways

As an intermediate in the synthesis of cholinergic drugs , it may indirectly influence the cholinergic system, which is involved in numerous physiological functions including muscle movement, breathing, heart rate, and learning.

Result of Action

As a precursor in the synthesis of cholinergic drugs , it may contribute to the therapeutic effects of these drugs, such as treating gastrointestinal diseases.

Properties

IUPAC Name

3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPLYAGDLDLVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660602
Record name 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-92-8
Record name 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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